molecular formula C24H16BrN3O3 B2384089 4-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-(3-methoxyphenyl)isoquinolin-1(2H)-one CAS No. 1358911-69-9

4-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-(3-methoxyphenyl)isoquinolin-1(2H)-one

Cat. No.: B2384089
CAS No.: 1358911-69-9
M. Wt: 474.314
InChI Key: IALMZXKXAUESJY-UHFFFAOYSA-N
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Description

4-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-(3-methoxyphenyl)isoquinolin-1(2H)-one is a complex organic compound that belongs to the class of isoquinolinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-(3-methoxyphenyl)isoquinolin-1(2H)-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Bromination: Introduction of the bromine atom to the phenyl ring using brominating agents like N-bromosuccinimide (NBS).

    Coupling reactions: Formation of the isoquinolinone core through coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions could target the oxadiazole ring or the isoquinolinone core.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the bromophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or halogenating agents for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Possible therapeutic applications due to its biological activity.

    Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-(3-methoxyphenyl)isoquinolin-1(2H)-one
  • 4-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-(3-methoxyphenyl)isoquinolin-1(2H)-one

Uniqueness

The uniqueness of 4-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-(3-methoxyphenyl)isoquinolin-1(2H)-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromine atom, for example, can affect its electronic properties and interactions with biological targets.

Biological Activity

The compound 4-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-(3-methoxyphenyl)isoquinolin-1(2H)-one is a synthetic derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C19H15BrN4O2C_{19}H_{15}BrN_{4}O_{2} with a molecular weight of approximately 396.25 g/mol. The structure features an isoquinoline backbone substituted with a 1,2,4-oxadiazole moiety and a methoxyphenyl group, which are known to contribute to various biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The reaction pathways often include cyclization and substitution reactions that yield the desired oxadiazole and isoquinoline derivatives.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing isoquinoline and oxadiazole moieties. For instance, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines. One study reported IC50 values ranging from 49.79 µM to 113.70 µM against human cancer cell lines such as RKO and HeLa .

Cell LineIC50 (µM)
RKO60.70
PC-349.79
HeLa78.72

These findings suggest that the compound may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Activity

Additionally, compounds with similar structural features have demonstrated antimicrobial properties. For example, oxadiazole derivatives have been evaluated for their effectiveness against various bacterial strains . The presence of the bromophenyl group is thought to enhance lipophilicity, aiding in membrane penetration and subsequent antimicrobial action.

Antioxidant Properties

The antioxidant activity of this compound is also noteworthy. Compounds with oxadiazole rings have been reported to scavenge free radicals effectively, which may contribute to their protective effects against oxidative stress-related diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit enzymes involved in cancer progression.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.
  • Antioxidant Activity : The ability to neutralize free radicals contributes to their protective effects.

Case Studies

A notable case study involved the evaluation of a related oxadiazole derivative in a preclinical model of cancer. The study demonstrated significant tumor regression when administered at specific doses over a defined period .

Properties

IUPAC Name

4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16BrN3O3/c1-30-16-8-6-7-15(13-16)28-14-20(17-9-2-3-10-18(17)24(28)29)23-26-22(27-31-23)19-11-4-5-12-21(19)25/h2-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IALMZXKXAUESJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC=CC=C5Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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